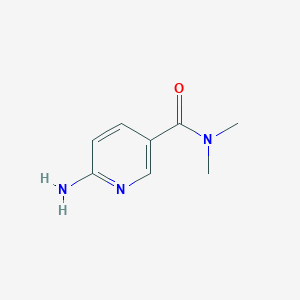

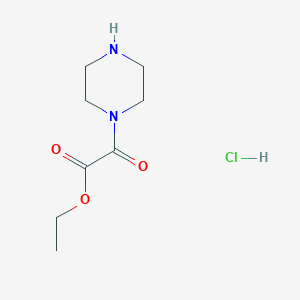

![molecular formula C12H10N2O3S B1525843 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid CAS No. 1334146-31-4](/img/structure/B1525843.png)

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid

Overview

Description

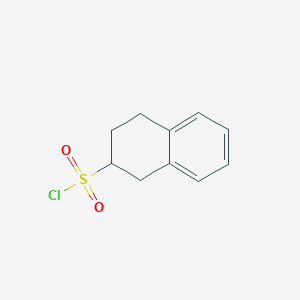

“2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid” is a chemical compound with the molecular formula C12H10N2O3S . It is a type of aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of phosphorus pentasulfide and triethylamine in chloroform, which yields 5-arylthiazoles . Copper-catalyzed oxidative processes are also used to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group .Chemical Reactions Analysis

Thiazole derivatives can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . Also, 1-sulfonyl-1,2,3-triazoles can react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.28 . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including those with a structure similar to 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid, have been recognized for their antimicrobial properties. They are used as starting materials for synthesizing heterocyclic analogues with therapeutic roles against multidrug-resistant bacterial strains. For instance, certain thiazole compounds have shown significant antibacterial potential towards gram-positive and gram-negative bacteria at minimal inhibitory concentrations (MICs) in the range of 250-375 µg/mL .

Antifungal Efficacy

In the realm of antifungal research, thiazole derivatives have demonstrated inhibitory potential against various Candida species. The design and synthesis of novel thiazole compounds aim to address the limited number of clinically approved drugs for Candida-based infections and the rapid development of resistance to existing antifungals .

Anti-Inflammatory and Analgesic Properties

Thiazole compounds are also explored for their anti-inflammatory and analgesic effects. Research has indicated that certain bis-thiazole derivatives exhibit in vivo anti-inflammatory activity, which is assessed through methods like carrageenan-induced rat paw edema .

Anticancer Activity

The structural feature of thiazoles is prominent in anticancer drug design. Modifications of thiazole-based compounds at different positions have generated new molecules with potent antitumor activities. These compounds are studied for their efficacy in inhibiting the growth of cancer cells .

Antidiabetic Potential

Thiazole derivatives are being evaluated for their antidiabetic properties. The modification of thiazole moieties can lead to the development of compounds with potential applications in managing diabetes .

Neuroprotective Effects

Some thiazole compounds, due to their structural similarity to dopamine, have shown dopamine D2 agonist activity. For example, pramipexole, which contains a 2-amino-thiazole moiety, is used in the treatment of Parkinson’s disease. This highlights the neuroprotective applications of thiazole derivatives .

Applications in Drug Design

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They are integral to the structure of antibiotics like penicillin and play a role in the synthesis of antidepressants and antiulcer agents. The versatility of thiazoles makes them valuable in the field of drug design and discovery .

Industrial and Agrochemical Uses

Beyond their medicinal applications, thiazoles and their derivatives have broad applications in industries and agrochemicals. They are used in the synthesis of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores. This wide range of uses underscores the industrial significance of thiazole compounds .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on further optimization of these compounds to reduce their cytotoxicity and to develop a more drug-like profile .

properties

IUPAC Name |

2-[4-(1,3-thiazole-4-carbonylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSPMNXJFWXUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

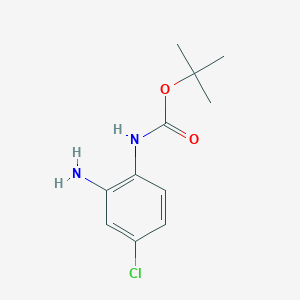

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)